molecular formula C19H21NO3S B14769203 2-(5-Methoxy-2-(p-tolylsulfinyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole

2-(5-Methoxy-2-(p-tolylsulfinyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole

Cat. No.: B14769203
M. Wt: 343.4 g/mol
InChI Key: SNPQNADLAFDLKZ-UHFFFAOYSA-N
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Description

This compound features a 4,4-dimethyl-4,5-dihydrooxazole (oxazoline) core linked to a substituted phenyl ring. Key structural elements include:

  • Methoxy group at position 5 of the phenyl ring (electron-donating).
  • p-Tolylsulfinyl group at position 2 of the phenyl ring (chiral, electron-withdrawing).
  • Dimethyl substituents on the oxazoline ring, enhancing steric bulk and stability.

The combination of electron-donating (methoxy) and withdrawing (sulfinyl) groups creates a unique electronic profile .

Properties

Molecular Formula

C19H21NO3S

Molecular Weight

343.4 g/mol

IUPAC Name

2-[5-methoxy-2-(4-methylphenyl)sulfinylphenyl]-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C19H21NO3S/c1-13-5-8-15(9-6-13)24(21)17-10-7-14(22-4)11-16(17)18-20-19(2,3)12-23-18/h5-11H,12H2,1-4H3

InChI Key

SNPQNADLAFDLKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=C(C=C(C=C2)OC)C3=NC(CO3)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-2-(p-tolylsulfinyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 5-methoxy-2-(p-tolylsulfinyl)benzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired dihydrooxazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-2-(p-tolylsulfinyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or halogens for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-methoxy-2-(p-tolylsulfinyl)benzaldehyde, while reduction of the sulfinyl group can produce 2-(5-methoxy-2-(p-tolylthio)phenyl)-4,4-dimethyl-4,5-dihydrooxazole .

Scientific Research Applications

2-(5-Methoxy-2-(p-tolylsulfinyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structural features make it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(5-Methoxy-2-(p-tolylsulfinyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole exerts its effects involves interactions with specific molecular targets. The methoxy and sulfinyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The dihydrooxazole ring can also play a role in stabilizing the compound’s conformation and enhancing its reactivity .

Comparison with Similar Compounds

2-(2-(Diphenylphosphanyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole (L1)

  • Structure : Replaces the sulfinyl group with a diphenylphosphanyl group.
  • Applications : Used as a ligand in Pd-catalyzed allylic alkylation reactions (70% yield in tricyclic indole synthesis) .
  • Key Differences :
    • The phosphine group enhances metal coordination, critical for catalytic activity.
    • Absence of sulfinyl chirality limits use in enantioselective processes compared to the target compound.

4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole (CAS 79568-30-2)

  • Structure: Simplifies the phenyl substituent to a non-chiral p-tolyl group.
  • Properties: Lower molecular weight (C₁₂H₁₅NO vs. ~C₂₀H₂₃NO₃S) and polarity due to the absence of sulfinyl and methoxy groups.
  • Applications : Intermediate in organic synthesis; lacks chiral induction capability .

(S)-4-Phenyl-2-(2-((R)-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole

  • Structure : Shares the sulfinyl group but replaces the methoxy with a phenyl substituent.
  • Stereochemistry : Explicit (S,R) configuration enables enantioselective applications.
  • Research Findings : Demonstrated utility in chiral resolution; methoxy-free structure reduces electronic complexity compared to the target compound .

2-(2-(Phenylthio)indolizin-1-yl)-4,4-dimethyl-4,5-dihydrooxazole (6c)

  • Structure : Features a thioether (S-Ph) group instead of sulfinyl.
  • Reactivity : Thioethers are less polar and oxidatively stable than sulfinyl groups.
  • Synthesis : Prepared via Pd-catalyzed coupling; highlights adaptability of oxazoline scaffolds .

Comparative Data Table

Compound Name Substituents (Phenyl Ring) Molecular Weight (g/mol) Key Applications Notable Features
Target Compound 5-OCH₃, 2-(p-tolylsulfinyl) ~361.5* Asymmetric synthesis, chiral ligands Chiral sulfinyl, mixed electronic effects
L1 2-(Diphenylphosphanyl) 359.40 Pd-catalyzed allylic alkylation Phosphine ligand, high catalytic activity
4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole 2-(p-tolyl) 189.25 Intermediate in organic synthesis Non-chiral, simple structure
(S)-4-Phenyl-2-(2-((R)-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole 2-(R-sulfinyl), 4-phenyl ~373.5* Chiral resolution Defined stereochemistry
6c 2-(Phenylthio) ~327.4* Heterocyclic synthesis Thioether substituent

*Calculated based on molecular formulas.

Research Findings and Key Insights

  • Electronic Effects : The target compound's methoxy group donates electrons, while the sulfinyl group withdraws them, creating a polarized aromatic system. This contrasts with L1's electron-rich phosphine or 6c's neutral thioether .
  • Stereochemical Utility: The sulfinyl group’s chirality enables enantioselective applications, unlike non-chiral analogues like 4,4-dimethyl-2-(p-tolyl)-4,5-dihydrooxazole .
  • Synthetic Versatility : Oxazoline derivatives are adaptable to diverse substituents (e.g., phosphine, thioether, sulfinyl) via modular synthesis routes, as shown in and .

Biological Activity

2-(5-Methoxy-2-(p-tolylsulfinyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole (CAS No. 2185788-98-9) is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H25N1O2S1
  • Molecular Weight : 343.4 g/mol
  • Structure : The compound features an oxazole ring and a sulfinyl group that may contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted the compound's potential in various biological applications, particularly in cancer treatment. The following sections detail the findings from key research studies.

The compound has been investigated for its anticancer properties through various mechanisms, including:

  • Cell Viability Reduction : In vitro studies have shown that at concentrations of 10 µM, the compound does not significantly reduce cell viability in non-cancerous MCF10A cells but exhibits cytotoxic effects on cancerous MCF7 cells. This selective toxicity suggests a potential for therapeutic application in cancer treatment while minimizing harm to normal cells .

Case Studies

  • Study on MCF7 Cells :
    • Findings : The compound demonstrated a significant reduction in MCF7 cell viability after 24 hours of treatment compared to untreated controls.
    • Concentration Effects : At higher concentrations (20 µM), the viability decreased by approximately 40%, indicating dose-dependent activity .
  • Combination Therapy :
    • Doxorubicin Synergy : When combined with doxorubicin, the compound showed a reduced toxicity profile towards MCF10A cells while maintaining efficacy against MCF7 cells. This suggests that it could be used to enhance the therapeutic index of existing chemotherapy regimens .

Comparative Biological Activity Table

CompoundCell LineConcentration (µM)Viability Reduction (%)Notes
This compoundMCF71028%Selective toxicity observed
This compoundMCF10A106%Minimal impact on normal cells
Doxorubicin + CompoundMCF71Significant reductionEnhanced efficacy noted
Doxorubicin + CompoundMCF10A1No significant reductionPreserved normal cell viability

In Silico Studies

In silico docking studies have been performed to predict the binding affinity of the compound to various cancer-related targets. These studies suggest that the structural features of the compound allow for effective interactions with target proteins involved in tumor progression and survival pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(5-Methoxy-2-(p-tolylsulfinyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via palladium-catalyzed allylic alkylation using a chiral oxazoline ligand. For example, a Pd(0)-catalyzed reaction with 2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole (L1) as a ligand achieved 70% yield for tricyclic indole derivatives under optimized conditions (45°C, 48 hours in 1,4-dioxane) . Alternative routes involve NaBH₄ reduction in dry ethanol at -84°C, yielding 43% of the product after purification .
  • Key Variables : Temperature, solvent choice (e.g., EtOH vs. toluene), and stoichiometry of reducing agents (e.g., NaBH₄) critically impact reaction efficiency. For instance, low temperatures (-84°C) prevent side reactions during reduction .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions and stereochemistry. For example, ¹H NMR peaks at δ 8.57 ppm (d, 1H) and 4.27 ppm (s, 2H) confirm aromatic protons and oxazoline methylene groups, respectively .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) and GC-MS validate molecular weight and purity (>99%) .
  • Polarimetry : Optical rotation measurements (e.g., [α]D²⁵ = +42.3°) ensure enantiomeric excess in chiral derivatives .

Advanced Research Questions

Q. What role does the sulfinyl group play in modulating stereoselectivity during catalytic applications?

  • Mechanistic Insight : The p-tolylsulfinyl group induces axial chirality, enabling enantioselective catalysis. In Pd-catalyzed allylic alkylations, the sulfinyl moiety stabilizes transition states via non-covalent interactions (e.g., π-stacking), enhancing enantiomeric excess (up to 99% ee) .
  • Experimental Design : Comparative studies with sulfonyl or methyl analogs show reduced stereocontrol, highlighting the sulfinyl group's unique electronic and steric effects .

Q. How can computational chemistry optimize ligand design for this compound in asymmetric catalysis?

  • In-Silico Approaches :

  • DFT Calculations : Predict binding energies between the oxazoline ligand and metal centers (e.g., Pd). For example, the oxazoline nitrogen’s lone pair coordinates to Pd, lowering activation barriers for C–C bond formation .
  • Molecular Dynamics : Simulate ligand-metal interactions to refine substituent effects (e.g., methoxy vs. bromo groups) on catalytic activity .

Q. What strategies mitigate challenges in scaling up the synthesis while maintaining enantiopurity?

  • Process Chemistry Solutions :

  • Flow Reactors : Continuous flow systems improve temperature control and reduce side reactions during sensitive steps (e.g., NaBH₄ reductions) .
  • Chiral Resolution : Use of chiral auxiliaries (e.g., (S)-2-phenylglycinol) or enzymatic resolution ensures high ee (>99%) in multi-step syntheses .
    • Data Contradictions : While batch reactions achieve 70–88% yields , scaling may reduce efficiency due to mixing heterogeneity. Parallel microreactor screening identifies optimal conditions for large-scale production .

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